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Compound of Interest

Compound Name: Methyl retinoate

Cat. No.: B020215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of methyl retinoate, a key derivative of vitamin A. This document details the characteristic

spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-

Visible (UV-Vis), and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental

protocols for acquiring these spectra and visualizes the relevant biochemical pathways, offering

a critical resource for researchers in drug development and related scientific fields.

Introduction
Methyl retinoate, the methyl ester of retinoic acid, is a member of the retinoid family, which

plays a crucial role in various biological processes, including cell growth, differentiation, and

vision. As a subject of extensive research in pharmacology and drug development, a thorough

understanding of its structural and electronic properties is paramount. Spectroscopic

techniques are indispensable tools for the elucidation of its molecular structure and for its

quantification in various matrices. This guide serves as a centralized repository of

spectroscopic data and analytical methodologies for methyl retino-ate.

Spectroscopic Data
The following sections summarize the key spectroscopic data for all-trans-methyl retinoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR): While a complete, unambiguously assigned high-resolution spectrum

for methyl retinoate is not readily available in public databases, the expected chemical shifts

can be inferred from the structure and data for similar retinoids. The spectrum would be

complex due to the numerous olefinic protons and their coupling. Key expected proton signals

are:

Olefinic Protons: Multiple signals in the range of 5.5-7.5 ppm, exhibiting complex splitting

patterns (doublets, triplets, or multiplets) due to cis and trans couplings.

Methyl Protons: Singlets corresponding to the methyl groups on the cyclohexene ring and

the polyene chain, typically appearing between 1.0 and 2.5 ppm.

Ester Methyl Protons: A distinct singlet for the -OCH₃ group, expected around 3.7 ppm.

Cyclohexene Methylene Protons: Signals for the CH₂ groups in the ring, likely appearing in

the upfield region of 1.4-2.1 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different

carbon environments in the molecule.

Carbon Atom Chemical Shift (ppm)

C=O ~167

Olefinic Cs 120 - 155

-OCH₃ ~51

Quaternary Cs 30 - 40

CHs 30 - 40

CH₂s 19 - 40

CH₃s 12 - 30

Note: The specific assignments for each carbon atom require detailed 2D NMR experiments.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of methyl retinoate is characterized by the following absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~2950-2850 C-H stretching Alkanes (CH₃, CH₂)

~1715 C=O stretching Ester

~1610 C=C stretching Conjugated Alkene

~1230 and ~1150 C-O stretching Ester

~965 =C-H bending (out-of-plane) Trans-disubstituted alkene

Ultraviolet-Visible (UV-Vis) Spectroscopy
Due to its extended system of conjugated double bonds, methyl retinoate strongly absorbs

ultraviolet radiation. The absorption maximum (λmax) is a key characteristic. For all-trans-

retinoic acid in ethanol, the λmax is reported to be around 345.6 nm[1]. It is expected that the

λmax for methyl retinoate in a similar solvent like ethanol would be in a very close range,

approximately 350 nm. This absorption is due to a π → π* electronic transition.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For methyl retinoate (C₂₁H₃₀O₂), the expected molecular weight is

approximately 314.46 g/mol .

Electron Ionization (EI) Mass Spectrum:

Molecular Ion (M⁺): A peak at m/z 314 is expected, corresponding to the intact molecule with

one electron removed.

Key Fragment Ions: The fragmentation pattern of esters often involves cleavage at the ester

group. Common fragments for methyl retinoate would include:
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Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z 283.

Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z 255.

Cleavage of the polyene chain can lead to a series of smaller fragments. PubChem data

indicates major fragments at m/z 314, 159, and 105.[2][3]

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of methyl
retinoate.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of high-purity methyl retinoate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

If necessary, filter the solution to remove any particulate matter.

¹H and ¹³C NMR Acquisition:

Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-

to-noise ratio.

For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans will

be required due to the low natural abundance of ¹³C.

Process the raw data (Fourier transformation, phase correction, and baseline correction) to

obtain the final spectrum.
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Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid or liquid methyl retinoate sample directly onto the crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

FTIR Spectrum Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy
Sample Preparation:

Prepare a stock solution of methyl retinoate of a known concentration in a UV-grade solvent

(e.g., ethanol or hexane). Due to the high molar absorptivity of retinoids, a dilute solution (in

the micromolar range) is typically required.

Prepare a series of dilutions from the stock solution to determine the linear range of

absorbance if quantification is desired.

UV-Vis Spectrum Acquisition:

Use a dual-beam UV-Vis spectrophotometer.
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Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

Fill a matched quartz cuvette with the methyl retinoate solution.

Scan the sample over a wavelength range that includes the expected λmax (e.g., 200-500

nm).

The resulting spectrum will show the absorbance as a function of wavelength, from which the

λmax can be determined.

Mass Spectrometry (GC-MS)
Sample Preparation:

Dissolve a small amount of methyl retinoate in a volatile organic solvent (e.g., hexane or

ethyl acetate) to a suitable concentration for GC-MS analysis.

If analyzing a complex mixture, an extraction and/or derivatization procedure may be

necessary to isolate and prepare the methyl retinoate for analysis.

GC-MS Analysis:

Inject the sample solution into a gas chromatograph equipped with a suitable capillary

column (e.g., a non-polar or medium-polarity column).

The gas chromatograph separates the components of the sample based on their boiling

points and interactions with the column's stationary phase.

The separated components then enter the mass spectrometer, where they are ionized

(typically by electron ionization, EI).

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio

(m/z) and records the relative abundance of each ion, generating a mass spectrum for each

component.

Signaling Pathway and Experimental Workflow
Visualization
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The biological effects of retinoids are primarily mediated through the retinoic acid signaling

pathway. Methyl retinoate, as a derivative of retinoic acid, is expected to interact with this

pathway.
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Caption: Retinoid metabolism and signaling pathway.

The following diagram illustrates a general workflow for the spectroscopic analysis of a

compound like methyl retinoate.
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Caption: General workflow for spectroscopic analysis.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of methyl
retinoate. The presented data and protocols are intended to assist researchers in the accurate

identification, characterization, and quantification of this important retinoid. The provided

visualizations of the relevant biochemical pathway and analytical workflow offer a broader

context for the application of this spectroscopic data in drug development and scientific

research. As new data becomes available, this guide can be updated to provide an even more

comprehensive overview.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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